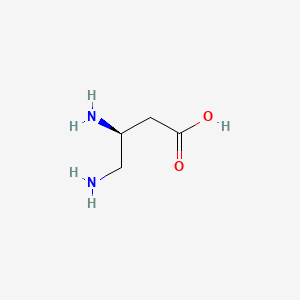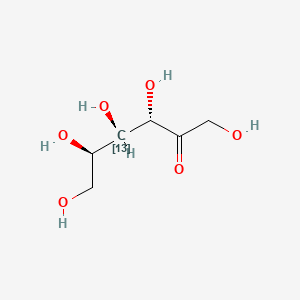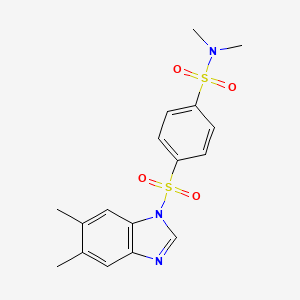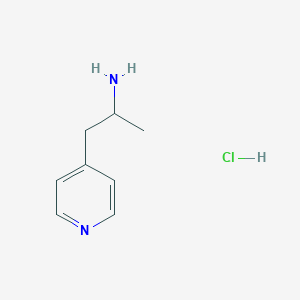
1-(Pyridin-4-yl)propan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-4-yl)propan-2-amine hydrochloride is a chemical compound that belongs to the class of amines. It is characterized by the presence of a pyridine ring attached to a propan-2-amine group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-4-yl)propan-2-amine hydrochloride typically involves the reaction of pyridine with propan-2-amine under specific conditions. One common method involves the use of a reducing agent to facilitate the reaction. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through crystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and more efficient purification techniques. The use of automated systems and continuous flow reactors can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-4-yl)propan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amine derivatives .
Scientific Research Applications
1-(Pyridin-4-yl)propan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-yl)piperazin-1-yl)ethan-1-amine hydrochloride
- 1-(Imidazo[1,2-a]pyridin-2-yl)propan-1-amine hydrochloride
- 3-(4-Methylthiazol-2-yl)propan-1-amine
Uniqueness
1-(Pyridin-4-yl)propan-2-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific research applications .
Properties
Molecular Formula |
C8H13ClN2 |
|---|---|
Molecular Weight |
172.65 g/mol |
IUPAC Name |
1-pyridin-4-ylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-7(9)6-8-2-4-10-5-3-8;/h2-5,7H,6,9H2,1H3;1H |
InChI Key |
CZPIPHXZQKWTHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=NC=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)-N-methylbenzamide](/img/structure/B12943450.png)
![1,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B12943456.png)
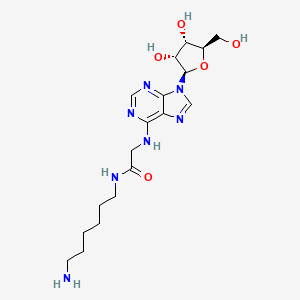

![5-Chloro-8-iodo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12943471.png)
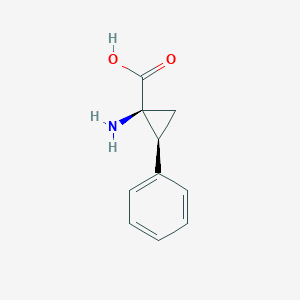
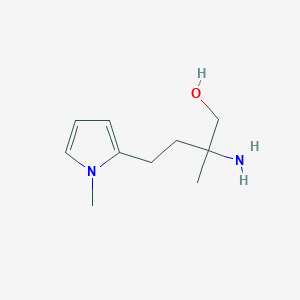
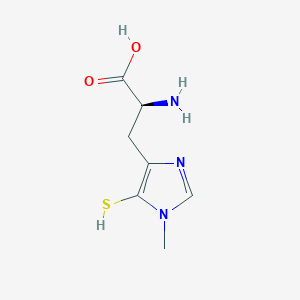
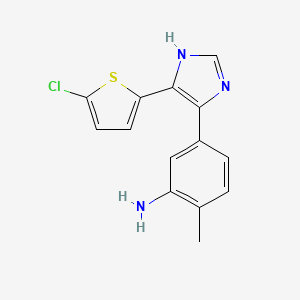
![7-Propylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12943511.png)

